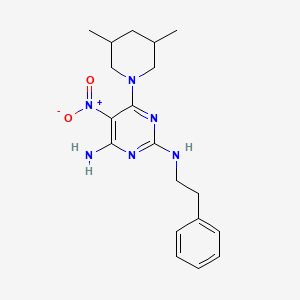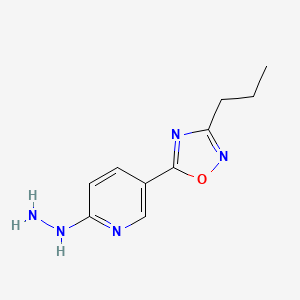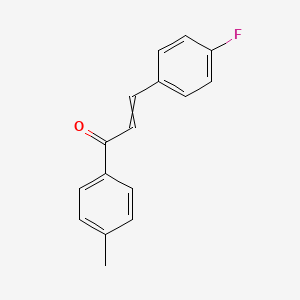![molecular formula C13H7ClN4O B15154199 4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B15154199.png)
4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine is a heterocyclic compound that features a unique fusion of pyrazole, pyridine, and furan rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.
Reduction: The compound can be reduced to modify the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups at the chloro position .
Aplicaciones Científicas De Investigación
4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system but differ in the specific heteroatoms and substituents present.
Indole Derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research contexts.
Pyrrolopyrazines: These compounds have a similar pyrazine ring but differ in the additional fused rings and substituents.
Uniqueness
4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine is unique due to its specific combination of pyrazole, pyridine, and furan rings, which confer distinct chemical and biological properties. This structural uniqueness allows for targeted modifications and applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C13H7ClN4O |
|---|---|
Peso molecular |
270.67 g/mol |
Nombre IUPAC |
7-chloro-4-(furan-2-yl)-2,3,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene |
InChI |
InChI=1S/C13H7ClN4O/c14-12-10-7-9(11-4-2-6-19-11)17-18(10)13-8(16-12)3-1-5-15-13/h1-7H |
Clave InChI |
CYQHYAXUMWVIGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)N3C(=CC(=N3)C4=CC=CO4)C(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B15154120.png)
![(5E)-5-{1-[(3-fluorobenzyl)amino]ethylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15154124.png)
![1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B15154126.png)

![Propyl 5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154133.png)
![2,4-diamino-5-(4-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15154139.png)

![N-benzyl-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15154151.png)
![2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B15154158.png)
methanone](/img/structure/B15154171.png)
![5-bromo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B15154179.png)

![2-amino-N-(4-methoxybenzyl)-1-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15154196.png)
![4-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B15154207.png)
